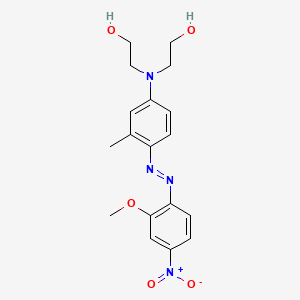
Ethanol, 2,2'-((4-((2-methoxy-4-nitrophenyl)azo)-3-methylphenyl)imino)bis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanol, 2,2’-((4-((2-methoxy-4-nitrophenyl)azo)-3-methylphenyl)imino)bis- is a complex organic compound known for its unique chemical structure and properties. This compound features a combination of azo and imino groups, which contribute to its distinct reactivity and applications in various fields of science and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol, 2,2’-((4-((2-methoxy-4-nitrophenyl)azo)-3-methylphenyl)imino)bis- typically involves multiple steps, starting with the preparation of the azo compound. The process generally includes the following steps:
Diazotization: The starting material, 2-methoxy-4-nitroaniline, is diazotized using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 3-methylphenol under basic conditions to form the azo compound.
Imination: The azo compound undergoes imination with ethanolamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethanol, 2,2’-((4-((2-methoxy-4-nitrophenyl)azo)-3-methylphenyl)imino)bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of nitro and carbonyl derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s reactivity and properties.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of nitro and carbonyl derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of alkylated or acylated products.
Applications De Recherche Scientifique
Ethanol, 2,2’-((4-((2-methoxy-4-nitrophenyl)azo)-3-methylphenyl)imino)bis- has diverse applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of more complex molecules.
Biology: Employed in biochemical assays and as a probe for studying enzyme activities.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of Ethanol, 2,2’-((4-((2-methoxy-4-nitrophenyl)azo)-3-methylphenyl)imino)bis- involves its interaction with molecular targets through its azo and imino groups. These functional groups can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activities. The compound’s ability to undergo redox reactions also contributes to its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methoxy-4-nitrophenyl isothiocyanate
- 2-Methoxy-4-nitrophenyl isocyanate
- Schiff base ruthenium metal complexes
Uniqueness
Ethanol, 2,2’-((4-((2-methoxy-4-nitrophenyl)azo)-3-methylphenyl)imino)bis- stands out due to its unique combination of azo and imino groups, which confer distinct reactivity and versatility. Unlike similar compounds, it can participate in a broader range of chemical reactions and has diverse applications in various fields.
Propriétés
Numéro CAS |
41541-11-1 |
|---|---|
Formule moléculaire |
C18H22N4O5 |
Poids moléculaire |
374.4 g/mol |
Nom IUPAC |
2-[N-(2-hydroxyethyl)-4-[(2-methoxy-4-nitrophenyl)diazenyl]-3-methylanilino]ethanol |
InChI |
InChI=1S/C18H22N4O5/c1-13-11-14(21(7-9-23)8-10-24)3-5-16(13)19-20-17-6-4-15(22(25)26)12-18(17)27-2/h3-6,11-12,23-24H,7-10H2,1-2H3 |
Clé InChI |
QXCDCDNCVDNOGJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)N(CCO)CCO)N=NC2=C(C=C(C=C2)[N+](=O)[O-])OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


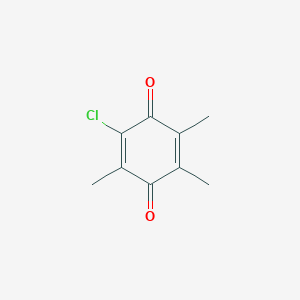
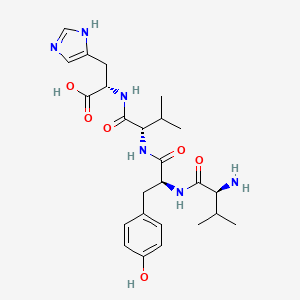
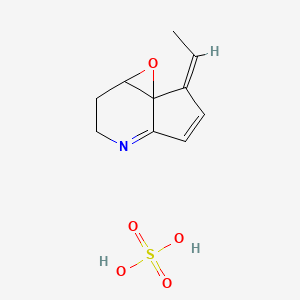


![2-{[(1-Butoxy-3-chloropropan-2-YL)oxy]methyl}oxirane](/img/structure/B14653450.png)
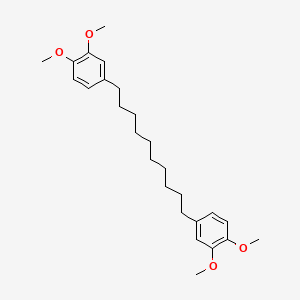
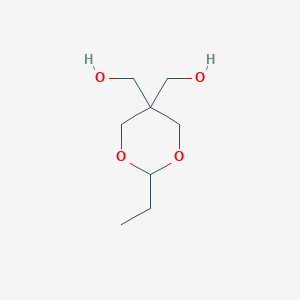
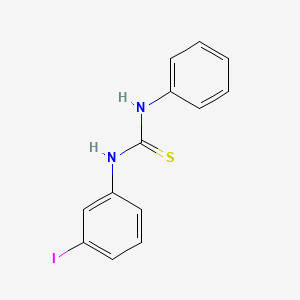
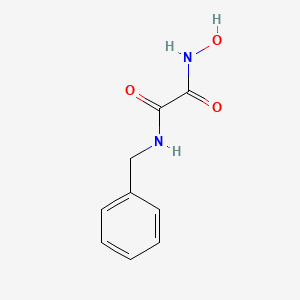

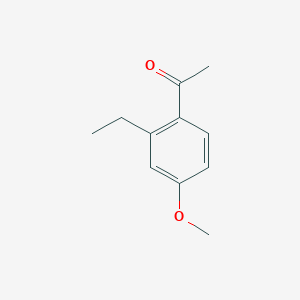
![(E)-1-(4-Fluorophenyl)-N-[4'-(octyloxy)[1,1'-biphenyl]-4-yl]methanimine](/img/structure/B14653482.png)
![(E,E)-N,N'-(Dodecane-1,12-diyl)bis[1-(pyridin-2-yl)methanimine]](/img/structure/B14653485.png)
